molecular formula C11H17BO2 B14833078 4,4,5,5-Tetramethyl-2-(3-methylbut-3-EN-1-YN-1-YL)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-methylbut-3-EN-1-YN-1-YL)-1,3,2-dioxaborolane

Katalognummer: B14833078
Molekulargewicht: 192.06 g/mol
InChI-Schlüssel: OIYOVAFWFYCAQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-Methylbut-3-en-1-ynylboronic acid pinacol ester typically involves the reaction of an appropriate alkyne with a boronic acid derivative under specific conditions. One common method is the hydroboration of an alkyne followed by oxidation to form the boronic ester . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of boronic esters, including 3-Methylbut-3-en-1-ynylboronic acid pinacol ester, involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes continuous flow processes and the use of automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylbut-3-en-1-ynylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield alcohols, while reduction reactions can produce alkanes .

Wissenschaftliche Forschungsanwendungen

3-Methylbut-3-en-1-ynylboronic acid pinacol ester has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Methylbut-3-en-1-ynylboronic acid pinacol ester involves its ability to undergo various chemical transformations, which are facilitated by the boronic ester group. This group can participate in reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile and forms new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and the type of reaction being performed.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Methylbut-3-en-1-ynylboronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and methylboronic acid pinacol ester .

Uniqueness

What sets 3-Methylbut-3-en-1-ynylboronic acid pinacol ester apart from other boronic esters is its unique structure, which allows it to participate in a broader range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .

Eigenschaften

Molekularformel

C11H17BO2

Molekulargewicht

192.06 g/mol

IUPAC-Name

4,4,5,5-tetramethyl-2-(3-methylbut-3-en-1-ynyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C11H17BO2/c1-9(2)7-8-12-13-10(3,4)11(5,6)14-12/h1H2,2-6H3

InChI-Schlüssel

OIYOVAFWFYCAQT-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.